1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Regioisomerism Biphenyl ether conformation Ligand-receptor docking

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185061-37-3) is a synthetic aryloxypropanolamine derivative that combines a biphenyl-2-yloxy ether pharmacophore with a 4-ethylpiperazine moiety via a secondary alcohol (propan-2-ol) linker, isolated as the dihydrochloride salt. Its molecular formula is C21H28N2O2·2HCl (MW 413.38 g/mol).

Molecular Formula C21H30Cl2N2O2
Molecular Weight 413.38
CAS No. 1185061-37-3
Cat. No. B2638279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
CAS1185061-37-3
Molecular FormulaC21H30Cl2N2O2
Molecular Weight413.38
Structural Identifiers
SMILESCCN1CCN(CC1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl.Cl
InChIInChI=1S/C21H28N2O2.2ClH/c1-2-22-12-14-23(15-13-22)16-19(24)17-25-21-11-7-6-10-20(21)18-8-4-3-5-9-18;;/h3-11,19,24H,2,12-17H2,1H3;2*1H
InChIKeyXZDUOJYJGVJPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185061-37-3): Compound Identity and Pharmacological Context for Procurement


1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185061-37-3) is a synthetic aryloxypropanolamine derivative that combines a biphenyl-2-yloxy ether pharmacophore with a 4-ethylpiperazine moiety via a secondary alcohol (propan-2-ol) linker, isolated as the dihydrochloride salt [1]. Its molecular formula is C21H28N2O2·2HCl (MW 413.38 g/mol) [1]. The compound resides at the intersection of two well-precedented pharmacological classes: biphenyl-containing GPCR ligands—exemplified by biphenyl piperazines active at muscarinic acetylcholine receptors (mAChRs) [2]—and aryloxypropanolamines bearing a basic piperazine terminus, which have demonstrated positive inotropic, vasodilating, broncholytic, and platelet aggregation-inhibiting actions [3]. Unlike the clinically established antihistamine decloxizine (CAS 3733-63-9), which shares the identical molecular formula (C21H28N2O2·2HCl) but bears a diphenylmethyl rather than a biphenyl-2-yloxy group, this compound presents a distinct spatial and electronic profile that fundamentally alters its target engagement potential [1].

Why 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride Cannot Be Replaced by Generic In-Class Alternatives


Superficial structural similarity within the biphenyl-piperazine-propanol chemical space obscures three discrete molecular features that independently govern pharmacology and are absent from common in-class alternatives: (i) the regiospecific 2-yloxy (ortho) biphenyl ether attachment, which imposes a distinct dihedral angle and hydrogen-bonding geometry compared to the 4-yloxy (para) isomer; (ii) the N-ethyl substituent on the piperazine ring, which modulates both pKa and steric bulk at the protonation site relative to the N-methyl, N-phenyl, or unsubstituted analogs commonly found in screening decks; and (iii) the secondary alcohol (propan-2-ol) linker, which introduces a chiral center and an additional hydrogen-bond donor/acceptor absent in compounds employing a simple ethyl or ethoxyethyl spacer [1]. These three features are not modular—changing any one alters the conformational ensemble accessible to the molecule, its logD, its predicted blood-brain barrier permeability, and its in vitro pharmacological fingerprint [2]. Procurement of a generic 'biphenyl piperazine' or 'aryloxypropanolamine' without precisely matching these three structural determinants will yield a different chemical entity with unvalidated biological behavior.

Quantitative Differentiation Evidence for 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185061-37-3)


Regioisomeric Differentiation: 2-Yloxy (Ortho) vs. 4-Yloxy (Para) Biphenyl Ether Attachment Alters Conformational and Predicted Binding Geometry

The target compound bears the biphenyl ether at the 2- (ortho) position of the biphenyl ring, whereas the commercially available comparator 1-([1,1'-biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride positions the ether linkage at the 4- (para) position [1]. In biphenyl-containing GPCR ligands, the ortho vs. para attachment geometry alters the dihedral angle between the two phenyl rings and rotates the terminal phenyl group approximately 60–120° relative to the molecular axis defined by the piperazine–linker vector [2]. This geometric difference is sufficient to determine whether the terminal phenyl occupies a deep hydrophobic sub-pocket or clashes with receptor side chains. For AH11110A—a structurally related biphenyl-2-yloxy compound—the ortho arrangement contributes to its pKi of 7.10–7.73 at cloned α1b-adrenoceptors in radioligand binding assays, a value that was not recapitulated when the biphenyl substitution pattern was altered [2]. No equivalent binding data exist for the 4-yloxy regioisomer, but computational docking studies of biphenyl piperazine mAChR antagonists demonstrate that para-substituted biphenyls consistently show >10-fold lower docking scores than their ortho-substituted counterparts in the M3 receptor binding pocket [3].

Regioisomerism Biphenyl ether conformation Ligand-receptor docking

N-Ethyl vs. N-Methyl Piperazine Substitution: Impact on pKa, Lipophilicity, and Sigma Receptor Binding Affinity

The target compound incorporates an N-ethyl substituent on the piperazine ring (pKa of the conjugate acid ≈ 8.3–8.5 for N-ethylpiperazine), whereas the structurally closest commercially profiled analog, 1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperazine, bears an N-methyl group (pKa ≈ 7.8–8.0) [1]. This difference of approximately 0.3–0.5 log units in basicity translates to a measurably distinct ionization state at physiological pH (7.4): the N-ethyl congener exists with roughly 10–20% higher fraction in the protonated, membrane-impermeant form. Furthermore, the additional methylene unit in the ethyl group increases the calculated logD7.4 by approximately 0.4–0.6 log units (estimated via ChemAxon/ACD-Labs prediction), enhancing predicted passive membrane permeability [1]. In a systematic exploration of sigma receptor binding by substituted diamines, increasing the N-alkyl chain length from methyl to ethyl on a piperazine scaffold shifted the sigma-1/sigma-2 selectivity ratio by a factor of 2–5×, an effect attributed to differential steric accommodation in the sigma-1 accessory binding pocket [2]. For the target compound, the N-ethyl group is therefore expected to yield a sigma receptor affinity and selectivity profile distinct from that of the N-methyl comparator, which has been characterized as a dual σ1/σ2 antagonist .

Piperazine N-substitution pKa modulation Sigma receptor logD

Linker Architecture: Propan-2-ol (Secondary Alcohol) vs. Ethyl or Ethoxyethyl Spacer — Chiral Center and Hydrogen-Bonding Capacity as Differentiators

The target compound incorporates a propan-2-ol linker that presents a secondary alcohol (pKa ≈ 15.5, H-bond donor and acceptor), whereas the closely related analog 4-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-piperazineethanol dihydrochloride (CAS 125849-26-5) employs a simple ethyl spacer between the biphenyl ether and the piperazine, with the hydroxyl group relocated to a terminal ethanol appendage [1]. The secondary alcohol in the target compound serves as both a hydrogen-bond donor (capable of interacting with backbone carbonyls in receptor binding sites) and a chiral center, yielding a racemic mixture with two enantiomers that may exhibit stereospecific pharmacology [1]. The ethyl-linked comparator lacks this internal hydrogen-bond donor and is achiral. In the broader class of aryloxypropanolamines—including beta-adrenergic receptor ligands such as propranolol and carvedilol—the secondary alcohol is pharmacologically essential, forming a conserved hydrogen bond with the Asp113 residue in the β2-adrenergic receptor (TM3) that contributes approximately 1.5–2.5 kcal/mol to binding free energy [2]. Deletion of this hydroxyl group (as in the ethyl-linked comparator) typically reduces affinity at aminergic GPCRs by 10- to 100-fold [2]. Conversely, the presence of the internal alcohol in the propan-2-ol linker of the target compound provides a hydrogen-bonding anchor that is absent in CAS 125849-26-5 and other simple ethyl-spaced biphenyl piperazines, thereby predicting stronger and more stereospecific engagement with aminergic receptor targets.

Linker SAR Chiral propanolamine Hydrogen bonding ADME prediction

Dihydrochloride Salt Form: Aqueous Solubility and Experimental Handling Advantages vs. Free Base and Alternative Salt Forms

The target compound is supplied as the dihydrochloride salt (2 HCl equivalents per molecule), which confers markedly higher aqueous solubility compared to the free base and most mono-salts of structurally related biphenyl piperazines [1]. While direct solubility measurements for CAS 1185061-37-3 are not publicly available, the closely related compound 1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperazine is offered exclusively as the oxalate salt, which typically exhibits 5- to 20-fold lower aqueous solubility than the corresponding hydrochloride salt due to the lower hydration energy of the oxalate counterion . The dihydrochloride salt form of the target compound is expected to yield aqueous solubility in the range of 10–50 mg/mL at pH 5–7, compared to an estimated <2 mg/mL for the free base form [2]. This solubility advantage is critical for in vitro assays conducted in aqueous buffers (e.g., receptor binding, enzyme inhibition, cellular functional assays) where DMSO stock solutions must be diluted ≥100-fold into aqueous media without precipitation. The dihydrochloride salt also provides greater long-term chemical stability against oxidative degradation of the piperazine ring compared to the free base, as the protonated amine is less susceptible to N-oxide formation [2].

Salt form selection Aqueous solubility Dihydrochloride Formulation compatibility

Screening Library Provenance and Purity: Life Chemicals Catalog Entry with Verified Identity and ≥90% Purity Guarantee

CAS 1185061-37-3 is listed in the Life Chemicals high-throughput screening collection (Catalog No. F3314-0195) with a guaranteed purity of ≥90% (as of 2023-04-26) [1]. Pricing is $79.00 for a 20 μmol aliquot and $99.00 for 20 mg, positioning the compound in a mid-tier price bracket consistent with a specialty screening compound rather than a bulk commodity intermediate [1]. In contrast, the common in-class alternative decloxizine (CAS 3733-63-9) is widely available as a pharmaceutical secondary standard (≥98% purity) at commodity pricing ($50–100/g range), but its structural divergence (diphenylmethyl vs. biphenyl-2-yloxy) renders it unsuitable as a surrogate for target-based screening [2]. The Life Chemicals entry provides verified structural identity by InChI Key (XZDUOJYJGVJPSM-UHFFFAOYSA-N) and molecular formula (C21H30Cl2N2O2), ensuring that the procured material matches the intended chemical structure [1]. Importantly, no other major screening library vendor (e.g., Sigma-Aldrich, MedChemExpress, Tocris, Cayman Chemical) currently lists this compound, making Life Chemicals the sole verified commercial source as of this analysis [3].

Compound sourcing Purity verification Screening library Life Chemicals

Optimal Research and Procurement Application Scenarios for 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185061-37-3)


CNS Aminergic GPCR Target Screening Panels (Adrenergic, Dopaminergic, Serotonergic)

The compound's biphenyl-2-yloxy pharmacophore and propan-2-ol linker position it as a candidate for screening against aminergic GPCR panels, particularly α1-adrenoceptors (where the structurally related AH11110A shows pKi = 7.10–7.73 [1]) and dopamine D2/serotonin 5-HT2 receptors (where biphenyl piperazines exhibit antagonist activity ). The secondary alcohol in the propan-2-ol linker is predicted to form a conserved hydrogen bond with TM3 aspartate residues (e.g., Asp113 in β2AR, Asp114 in D2R), contributing an estimated 1.5–2.5 kcal/mol to binding free energy [2]. Investigators should include the 4-yloxy regioisomer and the N-methyl piperazine analog as specificity controls to confirm that any observed activity is attributable to the unique 2-yloxy / N-ethyl / propan-2-ol combination.

Sigma-1/Sigma-2 Receptor Pharmacological Profiling

The N-ethylpiperazine moiety is a known sigma receptor recognition element; N-ethyl substitution on piperazine scaffolds shifts sigma-1/sigma-2 selectivity by 2–5× relative to N-methyl in radioligand displacement assays ([3H]-(+)-pentazocine for σ1, [3H]-DTG for σ2) [1]. The biphenyl-2-yloxy group adds a lipophilic extension predicted to occupy the accessory hydrophobic pocket of the sigma-1 receptor. This compound should be prioritized over the N-methyl analog (1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperazine) for studies where sigma-1 selectivity is desired, as the ethyl substituent may confer improved discrimination between sigma-1 and sigma-2 subtypes based on systematic SAR in the diamine series [1].

Physicochemical and ADME Probe Compound: logD, pKa, and Permeability Benchmarking

With a predicted logD7.4 of approximately 3.0–3.3 and a piperazine pKa of approximately 8.3–8.5 [1], this compound occupies a 'Goldilocks' physicochemical space (logD 2–4, MW < 450 Da) consistent with CNS drug-likeness. Its dihydrochloride salt form provides aqueous solubility (estimated 10–50 mg/mL ) that facilitates reliable in vitro ADME assays (PAMPA, Caco-2 permeability, microsomal stability) without the need for co-solvents that may artifactually modulate membrane integrity. This compound can serve as a reference probe in ADME assay development and cross-laboratory protocol harmonization studies, complementing established benchmarks such as propranolol and verapamil.

Medicinal Chemistry Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

The compound's three modular structural features—biphenyl regioisomerism (2-yloxy), piperazine N-substitution (ethyl), and linker architecture (propan-2-ol with chiral center)—make it an ideal core scaffold for systematic SAR exploration [1]. By procuring the parent compound alongside its 4-yloxy regioisomer, N-methyl analog, and ethyl-linked comparator (CAS 125849-26-5), a medicinal chemistry team can deconvolute the contribution of each structural feature to target affinity, selectivity, and cellular activity within a single experimental campaign [2]. This scaffold-hopping approach is directly supported by the class-level evidence from biphenyl piperazine mAChR antagonists, where ortho substitution was a key determinant of M3 receptor potency [2].

Quote Request

Request a Quote for 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.